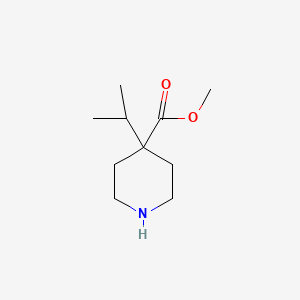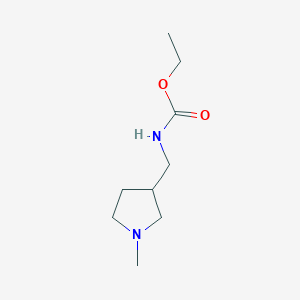
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2,2-dimethylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave irradiation to enhance the yield and reduce reaction time . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the triazole ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing the necessary binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives such as:
1H-1,2,3-triazole analogs: These compounds also exhibit enzyme inhibitory activities and are used in similar applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These hybrids have shown potent anticancer activities and are being explored for their therapeutic potential.
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds are used in the synthesis of various biologically active molecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and biological activities compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C9H18N4 |
|---|---|
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13) |
InChI-Schlüssel |
BCAANVOMDASSAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)







![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)

![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
